
(2E)-4-methylpenta-2,4-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-4-methylpenta-2,4-dienoic acid is an organic compound characterized by its conjugated diene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-methylpenta-2,4-dienoic acid can be achieved through several methods. One common approach involves the use of Grignard reagents, where an alkyl halide reacts with magnesium to form the Grignard reagent, which then reacts with a suitable electrophile to form the desired product . Another method involves the use of cyanide ion displacement followed by hydrolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-4-methylpenta-2,4-dienoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
(2E)-4-methylpenta-2,4-dienoic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of (2E)-4-methylpenta-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. For example, it can act on cell membranes and mitochondria, leading to changes in membrane permeability and energy metabolism . These interactions can result in various biological effects, such as antimicrobial activity and inhibition of enzyme function .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2E)-4-methylpenta-2,4-dienoic acid include other conjugated dienes and carboxylic acids, such as (2E,4E)-decadienoic acid .
Uniqueness
What sets this compound apart from similar compounds is its specific molecular structure, which imparts unique chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C6H8O2 |
|---|---|
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
(2E)-4-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C6H8O2/c1-5(2)3-4-6(7)8/h3-4H,1H2,2H3,(H,7,8)/b4-3+ |
Clave InChI |
VVHRGZKMNAOETC-ONEGZZNKSA-N |
SMILES isomérico |
CC(=C)/C=C/C(=O)O |
SMILES canónico |
CC(=C)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


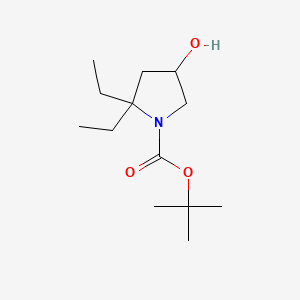
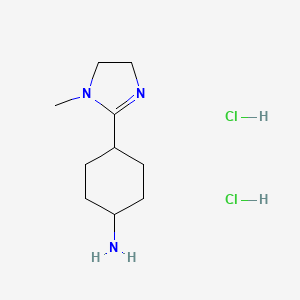
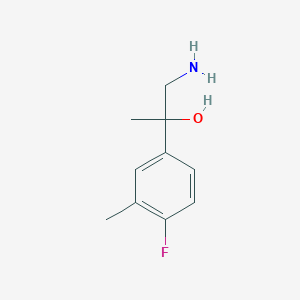

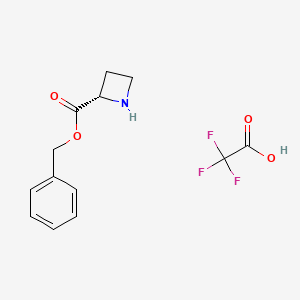
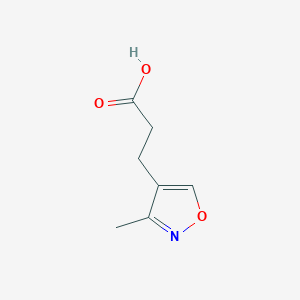
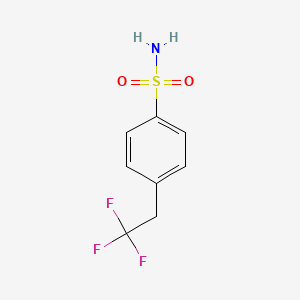



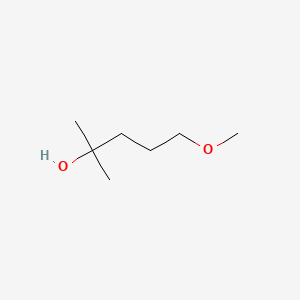
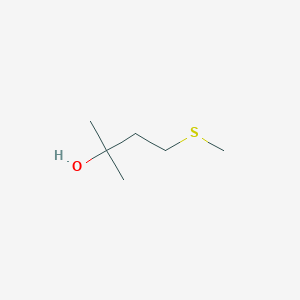
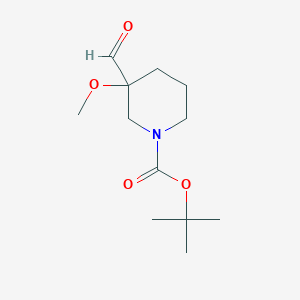
![[2-Bromo-1-(3-methylbutoxy)ethyl]benzene](/img/structure/B13619377.png)
